molecular formula C9H8BrFO2 B1475079 Methyl 2-bromo-6-fluoro-4-methylbenzoate CAS No. 1807232-33-2

Methyl 2-bromo-6-fluoro-4-methylbenzoate

Cat. No. B1475079
CAS RN: 1807232-33-2
M. Wt: 247.06 g/mol
InChI Key: HDXDWSSDZMVCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-bromo-6-fluoro-4-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrFO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 . This indicates that the compound contains a bromine atom (Br), a fluorine atom (F), and a methyl ester group (-COOCH3) attached to a benzene ring.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-fluoro-4-methylbenzoate” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Reactivity and Inhibition Studies

Methyl 2-bromo-6-fluoro-4-methylbenzoate, due to its halogenated structure, is involved in studies related to enzyme reactivity and inhibition. In particular, its analogues, which include halomethylbenzoyl derivatives, have shown varying interactions with enzymes like benzoylformate decarboxylase. The fluoro analogue is a notable substrate exhibiting similar kinetics to benzoylformate, while the bromo analogue acts as a competitive inhibitor. These interactions offer insights into how such compounds can modify enzymatic activity, potentially influencing the development of new inhibitors or reaction catalysts (Reynolds et al., 1988).

Synthesis of Derivative Compounds

Methyl 2-bromo-6-fluoro-4-methylbenzoate and its derivatives serve as key intermediates in synthesizing various compounds with potential pharmaceutical applications. The meticulous synthesis of Methyl 4-Bromo-2-methoxybenzoate from related halogenated toluenes, which involves multiple steps including bromination, hydrolysis, and esterification, highlights the chemical's role in complex chemical synthesis processes, potentially leading to the creation of new drugs or materials (Chen Bing-he, 2008).

Metabolite Detection in Biodegradation Processes

Research on the anaerobic biodegradation of organic pollutants has also utilized derivatives of Methyl 2-bromo-6-fluoro-4-methylbenzoate. In studying the degradation pathway of m-cresol in a methanogenic consortium, fluoro- and bromo- substituted benzoates were used to trace the formation of various aromatic metabolites, elucidating the complex biochemical transformations occurring in such environments and providing valuable information for environmental bioremediation strategies (Londry & Fedorak, 1993).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 2-bromo-6-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDWSSDZMVCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-fluoro-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-fluoro-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-fluoro-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-6-fluoro-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-6-fluoro-4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-6-fluoro-4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-6-fluoro-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.